N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)
CAS No.: 62051-12-1
Cat. No.: VC15887351
Molecular Formula: C15H30N2O2Si
Molecular Weight: 298.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62051-12-1 |
|---|---|
| Molecular Formula | C15H30N2O2Si |
| Molecular Weight | 298.50 g/mol |
| IUPAC Name | N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide |
| Standard InChI | InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3 |
| Standard InChI Key | VJJWRYLEWHKBFS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C |
Introduction
N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) is a complex organic compound featuring a silicon atom linked to a vinyl group and two N-butylacetamide moieties. Its molecular formula is C15H30N2O2Si, with a molecular weight of 298.50 g/mol and a CAS number of 62051-12-1. This compound is notable for its unique structure, which combines the chemical properties of silanes with the biological activity potential of amides.
Synthesis and Chemical Reactivity
The synthesis of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) typically involves the reaction of appropriate silane precursors with N-butylacetamide derivatives. The compound's reactivity is influenced by its functional groups, including the silane and amide moieties, which can participate in various chemical transformations.
Biological Applications
Research on N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) focuses on its potential biological applications, particularly in drug delivery systems. Its structure enhances biocompatibility, making it suitable for medical applications. The compound's ability to form stable bonds with biological substrates may facilitate targeted drug delivery and improve therapeutic efficacy.
Research Findings and Future Directions
Studies have shown that N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) can interact with enzymes and receptors, potentially influencing biochemical pathways. Understanding these interactions is crucial for assessing its safety and efficacy in biomedical applications. Further research is needed to fully explore its mechanisms of action and potential uses in drug development.
Comparison with Similar Compounds
N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) stands out due to its unique combination of functional groups compared to similar compounds like N,N-Di-n-butylacetamide (CAS 1563-90-2), which serves as a model for studying amide properties. The distinct structure of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) offers enhanced solubility, stability, and reactivity, making it particularly suitable for specialized applications in materials science and biomedicine.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) | C15H30N2O2Si | 298.50 g/mol | 62051-12-1 |
| N,N-Di-n-butylacetamide | C10H21NO | 171.28 g/mol | 1563-90-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume